molecular formula C15H15ClN2OS B2745318 N-(4-chlorophenyl)-6-(propylsulfanyl)nicotinamide CAS No. 339031-18-4

N-(4-chlorophenyl)-6-(propylsulfanyl)nicotinamide

Cat. No. B2745318
CAS RN: 339031-18-4
M. Wt: 306.81
InChI Key: ZEQUSVXKMNXSLM-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-6-(propylsulfanyl)nicotinamide” is likely a synthetic organic compound. It contains a chlorophenyl group, a propylsulfanyl group, and a nicotinamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the nitrogen in the nicotinamide group and the chlorine in the chlorophenyl group .


Chemical Reactions Analysis

As an organic compound, “this compound” would be expected to undergo various chemical reactions characteristic of its functional groups. These could include nucleophilic substitution reactions at the chlorophenyl group and redox reactions at the nicotinamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nicotinamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Fluorescent Analog Development

Nicotinamide derivatives like N-(4-chlorophenyl)-6-(propylsulfanyl)nicotinamide have been explored for their potential in developing fluorescent analogs. For instance, nicotinamide 1,N(6)-ethenoadenine dinucleotide, a fluorescent analog, was synthesized for use in various dehydrogenase-catalyzed reactions, showing potential for biochemical and medical research applications (Barrio, Secrist, & Leonard, 1972).

Herbicidal Activity

Research has demonstrated the herbicidal activity of nicotinamide derivatives. A study synthesized N-(arylmethoxy)-2-chloronicotinamides, which showed significant herbicidal activity against various plants, suggesting a potential application in agriculture (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).

Understanding Cellular Responses

Nicotinamide plays a crucial role in cellular responses. For instance, it influences oxidative stress and modulates pathways related to cellular survival and death. This makes it a significant molecule for studying immune system dysfunction, diabetes, and aging-related diseases (Maiese, Zhao, Hou, & Shang, 2009).

Parkinson's Disease Research

Nicotinamide derivatives have been used in research on Parkinson's disease. One study found that diphenyleneiodonium, a nicotinamide adenine dinucleotide phosphate oxidase inhibitor, attenuated progressive dopaminergic degeneration, suggesting therapeutic potential for neurodegenerative diseases (Wang, Qian, Chen, Chu, Wilson, Oyarzabal, Ali, Robinson, Rao, & Hong, 2015).

Synthesis and Chemical Studies

Nicotinamide derivatives are also studied for their synthesis processes and chemical properties. For instance, research on nicotinamide riboside, a form of vitamin B3, explored its bioavailability and metabolism, which is crucial for developing dietary supplements and therapeutic compounds (Trammell, Schmidt, Weidemann, Redpath, Jaksch, Dellinger, Li, Abel, Migaud, & Brenner, 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and environmental release .

Future Directions

The future study of “N-(4-chlorophenyl)-6-(propylsulfanyl)nicotinamide” would likely involve further exploration of its synthesis, properties, and potential applications. This could include research into its biological activity, its potential use in the synthesis of other compounds, or its physical and chemical properties .

properties

IUPAC Name

N-(4-chlorophenyl)-6-propylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c1-2-9-20-14-8-3-11(10-17-14)15(19)18-13-6-4-12(16)5-7-13/h3-8,10H,2,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQUSVXKMNXSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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